N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Antibacterial Zone of inhibition Structure-activity relationship

N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 81511-71-9; molecular formula C₁₆H₁₂N₄O₄S; molecular weight 356.36 g/mol) is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole thioether acetamide class. The compound features a 5-phenyl-1,3,4-oxadiazole core linked via a thioether bridge to an acetamide moiety bearing a 4-nitrophenyl substituent.

Molecular Formula C16H12N4O4S
Molecular Weight 356.4 g/mol
Cat. No. B4059208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Molecular FormulaC16H12N4O4S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12N4O4S/c21-14(17-12-6-8-13(9-7-12)20(22)23)10-25-16-19-18-15(24-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,21)
InChIKeyIPEYOBIYNURYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide: Core Scaffold, Physicochemical Identity, and Procurement-Relevant Classification


N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 81511-71-9; molecular formula C₁₆H₁₂N₄O₄S; molecular weight 356.36 g/mol) is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole thioether acetamide class . The compound features a 5-phenyl-1,3,4-oxadiazole core linked via a thioether bridge to an acetamide moiety bearing a 4-nitrophenyl substituent. It is one of fourteen derivatives in the N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide series recently investigated for broad-spectrum antimicrobial potential [1]. The compound is characterized by a melting point of 221–222 °C (from ethanol) or 241–243 °C [2], a predicted density of 1.48 ± 0.1 g/cm³ , and a reported synthetic yield of approximately 41% [2]. Commercially, the compound has been listed by multiple suppliers including CymitQuimica (discontinued), AKSci (95% purity), AngeneChem, and Chemsrc (98% purity, 10-day lead time) .

Why N-(4-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Cannot Be Generically Substituted: Evidence of Substituent-Dependent Bioactivity and Physicochemical Divergence


Within the N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide series, the identity of the phenyl ring substituent dictates antibacterial potency, spectrum, and physicochemical behavior in a manner that precludes simple interchange [1]. Direct comparative zone-of-inhibition data demonstrate that the 4-nitro analog (IVc) produces a distinct antibacterial profile versus the 4-chloro (IVb), 4-methyl (IVd), and unsubstituted phenyl (IVa) congeners, with the 4-chloro analog showing superior activity against Bacillus subtilis (15 mm vs. 12 mm at 200 µg/mL) while the 4-nitro analog exhibits differential activity against Proteus vulgaris at the same concentration (13 mm vs. 12 mm for IVb) [1]. Furthermore, in the broader 2025 study of fourteen derivatives, the regioisomeric 3-nitrophenyl analog (3j) emerged as the most potent compound with MIC values of 1.56 µg/mL against all tested bacterial strains, underscoring that even subtle positional changes in the nitro group profoundly alter antimicrobial efficacy [2]. Physicochemical parameters including melting point (221–222 °C vs. 235–237 °C for the 4-chloro analog [1]), molecular weight, and synthetic accessibility further reinforce that each congener represents a distinct chemical entity for research procurement.

Quantitative Differentiation Evidence for N-(4-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Against Its Closest Structural Analogs


Direct Head-to-Head Antibacterial Zone-of-Inhibition Comparison: 4-Nitro (IVc) vs. 4-Chloro (IVb), 4-Methyl (IVd), and Unsubstituted Phenyl (IVa) Analogs at Three Concentrations

In a direct comparative study (agar diffusion method, ampicillin 10 µg/mL as standard producing 20 mm zone), the target 4-nitrophenyl compound (IVc) exhibited a quantitatively distinct antibacterial profile across four bacterial strains at three concentrations (100, 150, and 200 µg/mL) [1]. Against Proteus vulgaris at 200 µg/mL, IVc produced a 13 mm inhibition zone, exceeding both the 4-chloro analog IVb (12 mm) and the unsubstituted parent IVa (10 mm) [1]. Conversely, against Bacillus subtilis at 200 µg/mL, IVc was less active (12 mm) than IVb (15 mm), demonstrating substituent-dependent spectrum selectivity [1]. At the intermediate 150 µg/mL concentration against Escherichia coli, IVc (10 mm) outperformed IVb (9 mm) and IVa (9 mm) [1].

Antibacterial Zone of inhibition Structure-activity relationship

Regioisomeric Nitro-Position Differentiation: 4-Nitrophenyl (Target) vs. 3-Nitrophenyl Analog in Antimicrobial MIC Potency

The 2025 Singh & Ganguly study evaluated fourteen N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives, including the 3-nitrophenyl analog (3j), for antimicrobial activity via MIC determination [1]. Compound 3j (3-nitro isomer) demonstrated the lowest MIC values in the entire series: 1.56 µg/mL against all bacterial strains (B. subtilis, S. aureus, E. coli, P. aeruginosa), 3.25 µg/mL against fungal strains (C. albicans, A. niger), and 3.96 µg/mL against M. smegmatis [1]. The target compound (4-nitro isomer, designated within the 3a–n series) differs solely in the position of the nitro group, yet this single positional change is sufficient to produce a markedly different antimicrobial potency profile, as the 3-nitro isomer was identified as the exceptional outlier within the series [1].

Regioisomerism Minimum inhibitory concentration Antimicrobial screening

Physicochemical and Solid-State Differentiation: Melting Point and Synthetic Yield as Procurement-Relevant Purity and Feasibility Indicators

The target 4-nitrophenyl compound (IVc) exhibits a melting point of 241–243 °C (as reported in the Balaji 2013 study) [1] or 221–222 °C (from ethanol, as listed on Chemsrc) , compared to 235–237 °C for the 4-chloro analog (IVb) and 248–251 °C for the 4-methyl analog (IVd) [1]. The synthetic yield for IVc was 41%, notably lower than the 51% achieved for IVb and 50% for IVg, indicating that the electron-withdrawing 4-nitro substituent impacts the nucleophilic substitution step efficiency during synthesis [1]. The molecular weight of 356.36 g/mol further distinguishes it from the 4-chloro (345 g/mol), 4-methyl (325 g/mol), and 4-methoxy (341 g/mol) analogs [1].

Melting point Synthetic yield Physicochemical characterization

Procurement Landscape Differentiation: Commercial Availability and Supply Chain Status Among Series Analogs

The target compound (CAS 81511-71-9) exhibits a fragmented commercial supply landscape. CymitQuimica lists the compound as discontinued (Catalog 10-F757649, 97% purity) . AKSci offers the compound at 95% purity (Catalog 4722CJ) . Chemsrc lists availability at 98% purity with a 10-day lead time . AngeneChem lists the compound for inquiry [1]. In contrast, the closely related N-(4-chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 81511-71-9 is the 4-nitro; the 4-chloro analog bears a different CAS) and N-(4-methoxyphenyl) analog (CAS 81511-67-3) are listed by CymitQuimica as available for inquiry, suggesting broader commercial accessibility for non-nitro analogs .

Commercial availability Supply chain Vendor sourcing

Patent-Linkage Differentiation: The 4-Nitrophenyl Oxadiazole Thioacetamide Scaffold as a Precursor to Patented Benzimidamide Antimicrobials

US Patent 11,905,263 B1 (granted 2024) claims 4-nitro-N′-(2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetoxy)benzimidamide as a novel antimicrobial compound, and the claimed structure is a direct derivative of the target compound, synthesized via reaction of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid with N′-hydroxy-4-nitrobenzenecarboximidamide [1]. The patent explicitly describes antibacterial screening against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and antifungal screening against Aspergillus flavus and Chrysosporium keratinophilum [1]. This patent linkage provides the target compound with a documented role as a key structural precursor or metabolic prodrug candidate, a feature not shared by the 4-chloro, 4-methyl, or 4-methoxy analogs in the publicly accessible patent literature.

Patent Benzimidamide derivative Antimicrobial precursor

Electronic Structure Differentiation: Electron-Withdrawing 4-Nitro Effects on Reactivity and Computational Descriptors Within the Oxadiazole Thioether Series

The 2025 Singh & Ganguly study incorporated DFT calculations and molecular docking for the N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide series, analyzing frontier molecular orbital energies (HOMO/LUMO), binding affinities to glucosamine-6-phosphate synthase (PDB ID: 2VF5), and M. tuberculosis enoyl-ACP reductase (PDB ID: 2X22) [1]. The 4-nitrophenyl substituent, as a strong electron-withdrawing group (Hammett σₚ = +0.78), is expected to lower LUMO energy and modulate the electrophilic character of the acetamide carbonyl relative to electron-donating substituents (4-OCH₃, σₚ = −0.27; 4-CH₃, σₚ = −0.17) or the less electron-withdrawing 4-Cl (σₚ = +0.23) [2]. While the 2025 study highlighted the 3-nitro isomer for docking results, the computational framework established for the full series enables direct electronic structure comparisons across substituents [1].

DFT calculation Electron-withdrawing group Computational chemistry

Evidence-Backed Application Scenarios for N-(4-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide in Antimicrobial Screening and Medicinal Chemistry


Systematic Nitro-Position SAR: Para-Nitro Probe for Comparative Antibacterial Screening Against the Meta-Nitro Lead

As established by the 2025 Singh & Ganguly study, the 3-nitrophenyl isomer (3j) is the most potent antimicrobial in the 14-compound series with MIC values of 1.56 µg/mL against all tested bacteria [1]. The 4-nitrophenyl target compound serves as the essential regioisomeric comparator for defining the positional dependence of antibacterial activity. Procurement is specifically justified for research groups seeking to quantify the potency penalty incurred by shifting the nitro group from the meta to the para position, a critical SAR parameter for lead optimization programs targeting glucosamine-6-phosphate synthase or enoyl-ACP reductase [1].

Gram-Negative-Focused Antibacterial Screening Leveraging Differential Proteus vulgaris and E. coli Activity

The 2013 Balaji study provides direct evidence that the 4-nitro compound IVc produces a 13 mm inhibition zone against P. vulgaris at 200 µg/mL, exceeding the 4-chloro analog (12 mm) and the unsubstituted parent (10 mm), and a 10 mm zone against E. coli at 150 µg/mL, again surpassing the 4-chloro (9 mm) and parent (9 mm) analogs [2]. Research programs prioritizing Gram-negative antibacterial discovery, particularly those targeting Proteus and E. coli pathotypes, should consider the 4-nitro analog as a scaffold with a favorable Gram-negative activity trend relative to its closest congeners [2].

Benzimidamide Prodrug Development Using the 4-Nitrophenyl Oxadiazole Thioacetamide as a Validated Synthetic Intermediate

US Patent 11,905,263 B1 explicitly describes the synthesis of a 4-nitro-benzimidamide antimicrobial agent using 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid, which is the hydrolyzed carboxylic acid derivative of the target thioacetamide scaffold [3]. Industrial medicinal chemistry teams pursuing proprietary antimicrobial agents within this patent space can procure the target compound as a direct starting material or as a structural reference standard for analytical method development during process chemistry scale-up [3].

Computational Chemistry Benchmarking: A Strong Electron-Withdrawing Reference Point for DFT-Based Oxadiazole SAR Models

With a Hammett σₚ value of +0.78, the 4-nitro substituent represents the strongest electron-withdrawing group within the commonly studied N-phenyl oxadiazole thioacetamide analog series, compared to 4-Cl (σₚ = +0.23), 4-H (σₚ = 0.00), 4-CH₃ (σₚ = −0.17), and 4-OCH₃ (σₚ = −0.27) [4]. The 2025 Singh & Ganguly study provides a DFT framework (B3LYP/6-311+G(d,p)) applicable to the entire series [1]. Computational chemists can leverage the 4-nitro analog as the electron-deficient extreme of the substituent continuum, enabling robust correlation of computed HOMO/LUMO energies and dipole moments with experimentally measured biological endpoints across the full electronic spectrum from electron-withdrawing to electron-donating substituents [1][4].

Quote Request

Request a Quote for N-(4-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.